molecular formula C5H14ClN3O2 B1603909 5-Amino-2-hydrazinopentanoic acid hydrochloride CAS No. 60733-16-6

5-Amino-2-hydrazinopentanoic acid hydrochloride

Cat. No. B1603909
CAS RN: 60733-16-6
M. Wt: 183.64 g/mol
InChI Key: YGFMLJZTTRLMIA-UHFFFAOYSA-N
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Description

5-Amino-2-hydrazinopentanoic acid hydrochloride, also known as α-Hydrazinoornithine hydrochloride, is a chemical compound with the empirical formula C5H13N3O2 · HCl . It has a molecular weight of 183.64 .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-hydrazinopentanoic acid hydrochloride consists of 5 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom . The exact spatial arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

5-Amino-2-hydrazinopentanoic acid hydrochloride has a molecular weight of 183.64 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

properties

IUPAC Name

5-amino-2-hydrazinylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2.ClH/c6-3-1-2-4(8-7)5(9)10;/h4,8H,1-3,6-7H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFMLJZTTRLMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NN)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-hydrazinopentanoic acid hydrochloride

CAS RN

60733-16-6
Record name HYDROZINOORNITHINE HCL, ALPHA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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